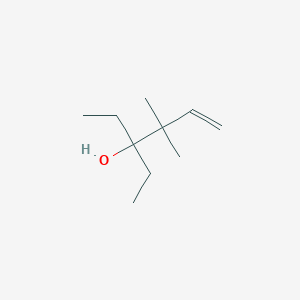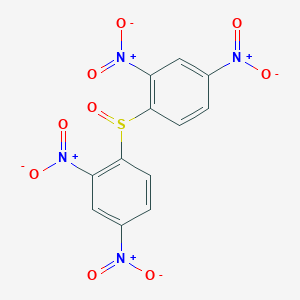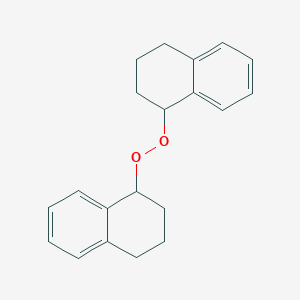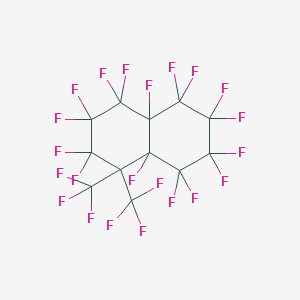
3-Ethyl-4,4-dimethylhex-5-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4,4-dimethylhex-5-en-3-ol is an organic compound with the molecular formula C10H20O It is a type of alcohol with a unique structure that includes a double bond and multiple alkyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,4-dimethylhex-5-en-3-ol can be achieved through several methods. One common approach involves the alkylation of 4,4-dimethylhex-5-en-3-one with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and cost-effectiveness. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4,4-dimethylhex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols. Common reducing agents include hydrogen gas (H2) with a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: H2 gas with a palladium catalyst under high pressure.
Substitution: SOCl2 in the presence of pyridine as a base.
Major Products Formed
Oxidation: 3-Ethyl-4,4-dimethylhex-5-en-3-one or 3-Ethyl-4,4-dimethylhexanoic acid.
Reduction: 3-Ethyl-4,4-dimethylhexanol.
Substitution: 3-Ethyl-4,4-dimethylhex-5-en-3-yl chloride.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4,4-dimethylhex-5-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Ethyl-4,4-dimethylhex-5-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in its structure may also participate in electrophilic or nucleophilic addition reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-4,4-dimethylhexane: A saturated analog without the double bond.
3-Ethyl-4,4-dimethylhex-5-en-2-ol: A positional isomer with the hydroxyl group at a different position.
3,4-Dimethylhex-5-en-3-ol: A structural isomer with different alkyl group arrangements.
Uniqueness
3-Ethyl-4,4-dimethylhex-5-en-3-ol is unique due to its specific combination of a double bond and a tertiary alcohol group
Eigenschaften
CAS-Nummer |
55629-20-4 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
3-ethyl-4,4-dimethylhex-5-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-6-9(4,5)10(11,7-2)8-3/h6,11H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
RQUZXINQUUMFES-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(C)(C)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)



![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)




![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)


